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molecular formula C12H16O3 B8591207 Pentan-2-YL 4-hydroxybenzoate CAS No. 118265-88-6

Pentan-2-YL 4-hydroxybenzoate

Cat. No. B8591207
M. Wt: 208.25 g/mol
InChI Key: VIZHEHGQHCKXBS-UHFFFAOYSA-N
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Patent
US05374375

Procedure details

Two grams of the crude compound (2) was dissolved in 50 ml of ethanol and 4 g of benzylamine was added dropwise. The mixture was stirred at room temperature for 4 hours, then diluted with 500 ml of chloroform, washed with dilute hydrochloric acid and water in this order, and dried with magnesium sulfate. After the solvent was evaporated, the residue was subjected to isolation and purification by silica gel column chromatography to obtain 1.6 g of a final compound.
Name
crude compound ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH:14]([CH3:18])[CH2:15][CH2:16][CH3:17])=[O:12])=[CH:7][CH:6]=1)(=O)C.C(N)C1C=CC=CC=1>C(O)C.C(Cl)(Cl)Cl>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([O:13][CH:14]([CH3:18])[CH2:15][CH2:16][CH3:17])=[O:12])=[CH:9][CH:10]=1

Inputs

Step One
Name
crude compound ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)C(=O)OC(CCC)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with dilute hydrochloric acid and water in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was subjected to isolation and purification by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(=O)OC(CCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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